METHYL 1-AZASPIRO[3.3]HEPTANE-6-CARBOXYLATE HYDROCHLORIDE
Description
Methyl 1-azaspiro[3.3]heptane-6-carboxylate hydrochloride is a spirocyclic compound characterized by a seven-membered bicyclic structure where a nitrogen atom is positioned at the bridgehead (1-azaspiro[3.3]heptane core). The carboxylate ester group at position 6 and the methyl ester functionalization enhance its utility as a building block in pharmaceutical chemistry, particularly for introducing rigid, three-dimensional frameworks into drug candidates . Its molecular formula is C₈H₁₂ClNO₂, with a molecular weight of 189.64 g/mol. The compound is commercially available for research purposes, with purity typically ≥95% .
Properties
IUPAC Name |
methyl 1-azaspiro[3.3]heptane-6-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c1-11-7(10)6-4-8(5-6)2-3-9-8;/h6,9H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBIXUGMWUCUBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2(C1)CCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 1-AZASPIRO[3.3]HEPTANE-6-CARBOXYLATE HYDROCHLORIDE typically involves the construction of the spirocyclic scaffold through ring closure reactions. One common method involves the reaction of 1,3-bis-electrophiles with 1,1-bis-nucleophiles to form the spirocyclic structure . The reaction conditions often include the use of solvents such as dioxane and catalysts like zinc powder .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
METHYL 1-AZASPIRO[3.3]HEPTANE-6-CARBOXYLATE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The spirocyclic structure allows for substitution reactions at various positions on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Synthesis of Methyl 1-Azaspiro[3.3]heptane-6-carboxylate Hydrochloride
The synthesis of this compound typically involves several steps, starting from readily available precursors. The general synthetic route includes:
- Formation of the spirocyclic structure: This is achieved through cyclization reactions involving appropriate reagents and catalysts.
- Functionalization: The introduction of carboxylate groups enhances the compound's solubility and bioactivity.
- Hydrochloride salt formation: This step improves the stability and bioavailability of the compound for pharmaceutical applications.
Pharmacological Applications
This compound exhibits potential in various therapeutic areas:
Antidepressant Activity
Research indicates that compounds with spirocyclic structures can act as effective antidepressants due to their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.
Antineoplastic Properties
The unique structure of spiro compounds allows them to interact with biological targets involved in cancer progression. Studies have shown that derivatives of spiro[3.3]heptane can inhibit cell proliferation in various cancer cell lines.
Antiviral and Antibacterial Effects
This compound has demonstrated antiviral activity against several viruses, including respiratory syncytial virus (RSV). Additionally, its antibacterial properties make it a candidate for developing new antibiotics.
Case Studies and Research Findings
Several studies have highlighted the efficacy of methyl 1-azaspiro[3.3]heptane derivatives in different biological assays:
Mechanism of Action
The mechanism of action of METHYL 1-AZASPIRO[3.3]HEPTANE-6-CARBOXYLATE HYDROCHLORIDE involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes and receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
Spirocyclic azabicyclic compounds are prized for their conformational rigidity and ability to mimic bioactive molecules. Below is a detailed comparison of methyl 1-azaspiro[3.3]heptane-6-carboxylate hydrochloride with structurally analogous compounds:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Spiro Core Variations: The 1-azaspiro[3.3]heptane core in the target compound provides a balanced rigidity and ring strain compared to smaller spiro systems (e.g., 5-azaspiro[2.4]heptane), which may limit synthetic flexibility .
Functional Group Diversity :
- The methyl ester in the target compound allows for straightforward derivatization (e.g., hydrolysis to carboxylic acid or transesterification), unlike the free carboxylic acid in 2-azaspiro[3.3]heptane-6-carboxylic acid hydrochloride, which requires protection strategies .
- Substituents like the methylallyl ether in 6-((2-Methylallyl)oxy)-2-azaspiro[3.3]heptane enhance lipophilicity but may introduce metabolic instability compared to the more stable methyl ester .
The S-configuration in methyl (S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride highlights the role of stereochemistry in biological activity, a factor less explored in the racemic target compound .
Biological Activity
Methyl 1-azaspiro[3.3]heptane-6-carboxylate hydrochloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : CHClNO
- Molecular Weight : 232.72 g/mol
- CAS Number : 1408074-81-6
The spirocyclic structure contributes to its unique pharmacological properties, making it a candidate for various therapeutic applications.
Research indicates that compounds within the azaspiro family, including this compound, may exhibit multiple mechanisms of action:
- Inhibition of Enzymatic Activity : These compounds can inhibit specific enzymes that are crucial for various metabolic pathways. For instance, studies have shown that related compounds can act as inhibitors of polyketide synthases, which are vital in the biosynthesis of secondary metabolites in bacteria .
- Antimicrobial Properties : Preliminary studies suggest that methyl 1-azaspiro[3.3]heptane derivatives may possess antimicrobial activity against certain strains of bacteria and fungi, potentially useful in treating infections .
- Cytotoxic Effects : Some studies have indicated that azaspiro compounds can induce cytotoxicity in cancer cell lines, suggesting a role in cancer therapy .
Case Studies and Experimental Data
A selection of relevant studies highlights the biological activity of this compound:
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicological profile is crucial for evaluating the safety and efficacy of this compound:
- Absorption and Distribution : The compound is expected to have moderate bioavailability due to its lipophilic nature.
- Metabolism : Initial studies suggest hepatic metabolism with potential for active metabolites.
- Toxicity : Safety assessments indicate low acute toxicity; however, long-term studies are necessary to evaluate chronic exposure risks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
